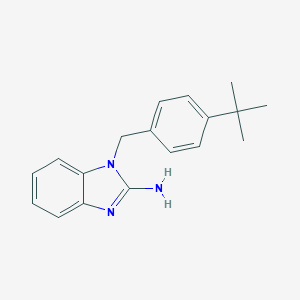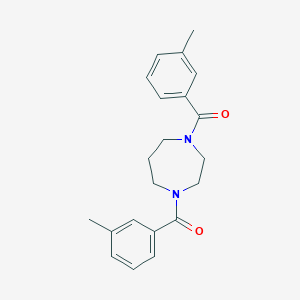
1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine, also known as TBB, is a chemical compound that has gained significant attention in scientific research due to its potential use as a selective inhibitor of protein kinase CK2. CK2 is a ubiquitous protein kinase that is involved in various cellular processes, including cell growth, proliferation, and survival. TBB has been shown to inhibit CK2 activity in vitro and in vivo, making it a promising tool for studying CK2 function and potential therapeutic applications.
Wirkmechanismus
1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine is a selective inhibitor of CK2, which is a serine/threonine protein kinase that is involved in various cellular processes. CK2 has been shown to phosphorylate a wide range of substrates, including transcription factors, signaling molecules, and cytoskeletal proteins. 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine binds to the ATP-binding site of CK2 and inhibits its activity, leading to decreased phosphorylation of CK2 substrates.
Biochemical and Physiological Effects:
1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine has been shown to have various biochemical and physiological effects in cells and organisms. For example, 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine has been shown to inhibit cell growth and induce apoptosis in cancer cells. 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine has also been shown to reduce inflammation and oxidative stress in cells and tissues. Additionally, 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine has been shown to improve cognitive function in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine in lab experiments include its specificity for CK2, its ability to inhibit CK2 activity in vitro and in vivo, and its potential use as a therapeutic agent for various diseases. However, the limitations of using 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine include its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine and its potential applications. For example, further studies are needed to investigate the potential therapeutic applications of 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine in cancer and neurodegenerative diseases. Additionally, studies are needed to investigate the potential off-target effects of 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine and to develop more potent and selective CK2 inhibitors. Finally, studies are needed to investigate the pharmacokinetics and toxicity of 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine in animal models and humans.
Synthesemethoden
1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine can be synthesized using various methods, including the reaction of 1,2-diaminobenzene with 4-tert-butylbenzyl chloride in the presence of a base, such as potassium carbonate. The resulting product can be purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine has been used in various scientific studies to investigate the role of CK2 in cellular processes and potential therapeutic applications. For example, 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that CK2 inhibition may be a potential strategy for cancer treatment. 1-(4-tert-Butylbenzyl)-1H-benzimidazol-2-amine has also been used to study the role of CK2 in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C18H21N3 |
|---|---|
Molekulargewicht |
279.4 g/mol |
IUPAC-Name |
1-[(4-tert-butylphenyl)methyl]benzimidazol-2-amine |
InChI |
InChI=1S/C18H21N3/c1-18(2,3)14-10-8-13(9-11-14)12-21-16-7-5-4-6-15(16)20-17(21)19/h4-11H,12H2,1-3H3,(H2,19,20) |
InChI-Schlüssel |
RHIXFPLWWKESHT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{2-[(3-Oxo-1-cyclohexen-1-yl)amino]anilino}-2-cyclohexen-1-one](/img/structure/B246303.png)



![Ethyl 1-[(4-iodophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B246324.png)



![1-[(4-chlorophenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B246332.png)

![5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B246340.png)


